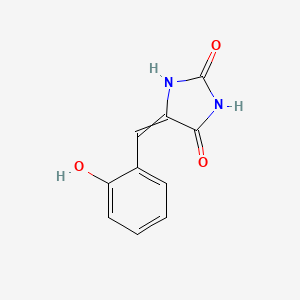

5-(o-Hydroxybenzylidene)-hydantoin

Description

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

5-[(2-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C10H8N2O3/c13-8-4-2-1-3-6(8)5-7-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15) |

InChI Key |

GXPDYJIBYGLMKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations

Foundational Methods for Hydantoin (B18101) Core Synthesis

The imidazolidine-2,4-dione structure, commonly known as hydantoin, is a crucial heterocyclic scaffold. Its synthesis has been accomplished through various classical and modern organic reactions.

One of the most efficient and widely used methods for preparing 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. nih.govencyclopedia.pub This multicomponent reaction, named after Hans Theodor Bucherer and Hermann Bergs, typically involves heating an aldehyde or ketone with potassium cyanide and ammonium (B1175870) carbonate in aqueous ethanol. nih.govwikipedia.org

The reaction mechanism is understood to proceed through several key intermediates. wikipedia.orgalfa-chemistry.com Initially, the carbonyl compound reacts with ammonium to form an imine, which is then attacked by a cyanide ion to produce an α-aminonitrile. Concurrently, the carbonyl can also form a cyanohydrin. Both the aminonitrile and cyanohydrin can lead to the hydantoin product under the reaction conditions. nih.gov The aminonitrile undergoes a nucleophilic addition to carbon dioxide (derived from ammonium carbonate), forming a cyano-carbamic acid. This intermediate then undergoes an intramolecular cyclization to a 5-imino-oxazolidin-2-one, which finally rearranges to the more stable hydantoin ring. wikipedia.orgalfa-chemistry.com

The scope of the Bucherer-Bergs reaction is extensive, accommodating a wide variety of aliphatic and aromatic aldehydes and ketones. encyclopedia.pub A primary advantage is that the starting materials are generally accessible, and the resulting hydantoin products are often crystalline, simplifying isolation and purification. nih.gov

Table 1: Key Features of the Bucherer-Bergs Reaction

| Feature | Description |

|---|---|

| Reactants | Aldehydes or Ketones |

| Reagents | Potassium or Sodium Cyanide, Ammonium Carbonate |

| Typical Conditions | Aqueous ethanol, 60-70°C |

| Product | 5-substituted or 5,5-disubstituted hydantoins |

| Key Advantages | High efficiency, simple procedure, accessible starting materials, crystalline products. nih.gov |

Beyond the Bucherer-Bergs synthesis, several other routes to the imidazolidine-2,4-dione core have been developed.

From Amino Acids and Isocyanates: N-substituted hydantoins can be synthesized by reacting amino acids with isocyanates. For instance, the reaction of C-phenylglycine derivatives with phenyl isocyanate leads to the formation of substituted imidazolidine-2,4-diones. researchgate.netmdpi.com

From α-Azido Esters: A strategy using α-azido esters and isocyanates provides another pathway to hydantoin derivatives. researchgate.net

From Phenylglyoxal (B86788) and Ureas: An original method for creating 1,3,5-trisubstituted imidazolidine-2,4-diones involves the reaction of phenylglyoxal with 1,3-disubstituted ureas. ucl.ac.be

Intramolecular Hydroamidation: Modern organocatalytic methods, such as the base-catalyzed intramolecular hydroamidation of propargylic ureas, offer an atom-economical route to imidazolidin-2-ones and related structures under mild conditions. acs.org

Cyclization of Hydantoic Acid Amides: The hydrolysis of iminohydantoins can proceed through a tetrahedral intermediate that is also accessible via the cyclization of hydantoic acid amides, representing another fundamental pathway to the hydantoin ring. researchgate.net

Direct Synthesis of 5-Benzylidene-hydantoin Derivatives

The most direct route to 5-(o-Hydroxybenzylidene)-hydantoin involves a condensation reaction between hydantoin and o-hydroxybenzaldehyde.

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com To synthesize this compound, hydantoin serves as the active methylene component, reacting with o-hydroxybenzaldehyde. semanticscholar.orgresearchgate.net

The reaction is typically carried out by refluxing hydantoin and the appropriate aldehyde in a suitable solvent with a basic catalyst. semanticscholar.org Common catalysts include amines like piperidine (B6355638) or ethanolamine. semanticscholar.orgnih.gov A patented process describes the synthesis of this compound using β-alanine as the catalyst in an aqueous medium, achieving a high yield of 87.5% after 6 hours at 80°C. google.com The optimization of reaction parameters such as catalyst choice, solvent, temperature, and reaction time is crucial for maximizing yield and purity. nih.gov

Table 2: Knoevenagel Condensation Parameters for Benzylidene Hydantoins

| Aldehyde | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| o-Hydroxybenzaldehyde | β-alanine | Water | 80°C, 6 hours | 87.5% | google.com |

| p-Hydroxybenzaldehyde | Glycine | Water | 80°C, 2 hours | 91.2% | google.com |

| Benzaldehydes | Piperidine | Ethanol | Reflux, 7 hours | Reasonable | semanticscholar.org |

The electronic nature of substituents on the benzaldehyde (B42025) ring significantly impacts the efficiency of the Knoevenagel condensation. Generally, aldehydes bearing electron-withdrawing groups are more reactive and can lead to higher yields. researchgate.net Conversely, electron-donating groups can decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction or reducing the yield.

In the synthesis of various 5-arylidenehydantoins, yields are consistently high, but vary based on the substituent. The hydroxyl group in o-hydroxybenzaldehyde is an activating group, yet the reaction proceeds efficiently. Comparing it with other substituted benzaldehydes under similar conditions highlights these electronic effects. For example, p-methoxybenzaldehyde and p-methylbenzaldehyde also provide excellent yields, indicating the reaction is robust for both electron-donating and neutral substituents. google.com

Table 3: Influence of Benzaldehyde Substituents on Knoevenagel Condensation Yield

| Substituent on Benzaldehyde | Yield (%) | Reference |

|---|---|---|

| o-Hydroxy | 87.5% | google.com |

| p-Hydroxy | 91.2% | google.com |

| p-Methoxy | 95.9% | google.com |

| p-Methyl | 93.6% | google.com |

The Knoevenagel condensation between hydantoin and an aldehyde creates a new double bond at the C-5 position, which can exist as either of two geometric isomers: E or Z. The nomenclature for these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. pressbooks.pubnumberanalytics.com

For this compound:

On the exocyclic carbon: The o-hydroxyphenyl group has a higher priority than the hydrogen atom.

On the C-5 carbon of the hydantoin ring: The substituents are the C-4 carbonyl group and the N-1 nitrogen atom. Following CIP rules, the C-4 carbonyl group is given higher priority.

The isomer is designated Z (from the German zusammen, meaning together) if the highest-priority groups on each carbon are on the same side of the double bond. It is designated E (from entgegen, meaning opposite) if they are on opposite sides. pressbooks.publibretexts.org In the case of many 5-benzylidenehydantoins, the Z-isomer is often reported to be the more stable and, therefore, the major product. wikipedia.org This configuration typically places the bulky aryl group and the C-4 carbonyl group on opposite sides of the exocyclic double bond, minimizing steric hindrance.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for the detailed investigation of molecular structure in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, offering deep insights into the connectivity and spatial arrangement of atoms.

Comprehensive 1D NMR (¹H, ¹³C) Spectral Analysis

The ¹H NMR spectrum of 5-(o-Hydroxybenzylidene)-hydantoin is expected to exhibit distinct signals corresponding to the aromatic protons of the o-hydroxybenzylidene moiety, the vinyl proton, and the N-H protons of the hydantoin (B18101) ring. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing hydantoin ring system. The vinyl proton signal is anticipated to appear in the downfield region due to its conjugation with both the aromatic ring and the hydantoin moiety. The protons attached to the nitrogen atoms of the hydantoin ring typically present as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2=O | - | 165-175 |

| C4=O | - | 155-165 |

| C5 | - | 120-130 |

| =CH | 6.0-7.0 | 105-115 |

| C1' | - | 120-125 |

| C2'-OH | 9.0-10.0 (broad) | 155-160 |

| C3' | 6.8-7.0 | 115-120 |

| C4' | 7.1-7.3 | 128-132 |

| C5' | 6.8-7.0 | 118-122 |

| C6' | 7.3-7.5 | 130-134 |

| N1-H | 10.0-11.0 (broad) | - |

| N3-H | 8.0-9.0 (broad) | - |

Note: These are predicted values based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To overcome the limitations of 1D NMR and to establish unambiguous assignments, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for tracing the connectivity of the aromatic protons on the benzylidene ring, confirming their relative positions (ortho, meta, para). c13nmr.atnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the vinyl proton signal in the ¹H spectrum would correlate with the vinyl carbon signal in the ¹³C spectrum. c13nmr.atmdpi.com

Application of NMR for Z/E Isomer Determination and Conformational Analysis

The double bond between the benzylidene group and the hydantoin ring can exist as either the Z or E isomer. The stereochemistry around this bond can often be determined using Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY or ROESY. An NOE between the vinyl proton and the protons on the aromatic ring would suggest a specific spatial proximity, aiding in the assignment of the isomer. The relative stability of the Z and E isomers can also be influenced by factors such as intramolecular hydrogen bonding between the ortho-hydroxyl group and the hydantoin ring. Conformational analysis, particularly concerning the rotation around the C-C single bond connecting the aromatic ring and the vinyl group, can also be investigated using advanced NMR techniques and computational modeling. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₀H₈N₂O₃), HRMS would provide an exact mass measurement with high accuracy (typically to within a few parts per million). This data is instrumental in distinguishing the target compound from other potential isomers or compounds with the same nominal mass. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing characteristic losses of small molecules like CO, NH₃, or H₂O, which are consistent with the hydantoin and hydroxybenzylidene moieties. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200-3400 (broad) | Stretching vibration, likely broadened due to hydrogen bonding. |

| N-H (hydantoin) | 3100-3300 (medium) | Stretching vibrations. |

| C-H (aromatic) | 3000-3100 (medium) | Stretching vibrations. |

| C=O (hydantoin) | 1700-1780 (strong, multiple bands) | Carbonyl stretching vibrations, potentially two distinct bands for the C2 and C4 carbonyls. |

| C=C (aromatic) | 1500-1600 (medium) | Ring stretching vibrations. |

| C=C (vinyl) | ~1650 (medium) | Stretching vibration. |

| C-O (hydroxyl) | 1200-1300 (strong) | Stretching vibration. |

| C-N (hydantoin) | 1300-1400 (medium) | Stretching vibrations. |

The position and shape of the O-H and N-H stretching bands can provide insights into the extent of intra- and intermolecular hydrogen bonding within the solid-state structure. The presence of strong carbonyl absorptions confirms the hydantoin ring system. nist.govresearchgate.netbas.bg

X-ray Crystallography for Solid-State Molecular Structure

While solution-state techniques like NMR provide invaluable data, a definitive understanding of the three-dimensional arrangement of atoms in the solid state is best achieved through single-crystal X-ray crystallography. This powerful technique can precisely determine bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecular structure. For this compound, an X-ray crystal structure would definitively confirm the Z or E configuration of the exocyclic double bond. Furthermore, it would reveal the details of the crystal packing, including any intermolecular hydrogen bonding networks involving the hydroxyl group and the N-H and C=O groups of the hydantoin ring. Such interactions are crucial for understanding the solid-state properties of the compound. While a specific crystal structure for this compound is not publicly available, analysis of related hydantoin derivatives suggests that extensive hydrogen bonding is a common feature in their crystal lattices. researchgate.netmdpi.com

Determination of Absolute Configuration and Crystal Packing

The precise three-dimensional arrangement of atoms in a molecule, known as its absolute configuration, and the manner in which these molecules are arranged in a crystal lattice, or crystal packing, are fundamental to understanding its physical and chemical properties. For derivatives of hydantoin, these features are often determined using single-crystal X-ray diffraction.

In the broader context of hydantoin derivatives, the stereochemistry at the C5 position of the hydantoin ring is a critical factor, especially in chiral environments. nih.gov The synthesis of such compounds can lead to racemic mixtures or specific enantiomers, the absolute configurations of which are crucial for their biological activity. Techniques such as X-ray crystallography are indispensable for unambiguously determining this stereochemistry. nih.gov

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-9 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical and based on common values for similar organic compounds. Actual values would require experimental determination.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Van der Waals Forces)

The solid-state architecture of this compound is governed by a network of intermolecular interactions. These non-covalent forces, while weaker than covalent bonds, collectively determine the crystal's stability and properties.

Hydrogen Bonding: The most significant intermolecular interactions in this compound are expected to be hydrogen bonds. The hydantoin ring itself contains two N-H groups and two carbonyl groups (C=O), which are excellent hydrogen bond donors and acceptors, respectively. This typically leads to the formation of robust hydrogen-bonded networks, such as the common R²₂(8) ring motif where two hydantoin molecules form a dimeric structure through N-H···O=C hydrogen bonds. nih.gov

Furthermore, the ortho-hydroxyl group (-OH) on the benzylidene ring introduces an additional site for strong hydrogen bonding. This group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or more complex three-dimensional networks. An intramolecular hydrogen bond between the phenolic hydroxyl group and the exocyclic C=C double bond or a carbonyl oxygen of the hydantoin ring is also a possibility that would influence the molecule's conformation.

Investigation of Tautomeric Forms in Crystalline Lattices

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a relevant consideration for this compound. The hydantoin ring can exist in different tautomeric forms, although the diketo form is generally the most stable.

More pertinent to this specific molecule is the potential for keto-enol tautomerism involving the phenolic hydroxyl group. In the solid state, the predominant tautomeric form is "frozen" in the crystal lattice. Spectroscopic techniques such as solid-state NMR and infrared (IR) spectroscopy, in conjunction with X-ray diffraction, are powerful tools for identifying the existing tautomer. For similar 2-hydroxy Schiff base ligands, studies have shown the existence of an equilibrium between the enol-imine and keto-enamine forms, which can be influenced by the solvent and the solid-state packing. nih.gov In the case of this compound, the enol form (with the -OH group on the phenyl ring) is highly probable, stabilized by the aromaticity of the benzene (B151609) ring. Any significant population of the keto tautomer in the crystal would be readily identifiable through the distinct bond lengths and spectroscopic signatures.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of 5-(o-Hydroxybenzylidene)-hydantoin. These calculations allow for a detailed examination of the molecule's geometry, electronic landscape, and spectroscopic characteristics from first principles.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. The process of geometry optimization involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. For this compound, this process is crucial for understanding its preferred conformation.

Theoretical studies on analogous structures, such as other Schiff bases, reveal that the molecular structure is significantly stabilized by the formation of a strong intramolecular hydrogen bond. nih.gov In the case of this compound, this bond is expected to form between the phenolic hydroxyl group (-OH) and the imine nitrogen atom of the hydantoin (B18101) ring, creating a stable six-membered S(6) ring motif. nih.gov DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely calculate the bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.netscispace.com Conformational analysis can further explore the rotational barriers around single bonds, such as the bond connecting the benzylidene group to the hydantoin ring, to identify the global minimum energy conformer.

Table 1: Representative Optimized Geometrical Parameters for this compound based on DFT Calculations (Note: The following data is illustrative of typical results obtained from DFT calculations on analogous structures.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O (Hydantoin) | 1.22 Å |

| C-N (Hydantoin) | 1.38 Å | |

| C=C (Exocyclic) | 1.36 Å | |

| C-O (Phenolic) | 1.35 Å | |

| O-H···N (H-Bond) | 1.85 Å | |

| Bond Angles | C-N-C (Hydantoin) | 112.0° |

| N-C=O (Hydantoin) | 125.5° | |

| C-C=C (Exocyclic) | 128.0° | |

| Dihedral Angle | Phenyl Ring vs. Hydantoin Ring | ~20-30° |

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity, chemical stability, and the propensity for intramolecular charge transfer. acadpubl.eumalayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. acadpubl.eu DFT calculations are used to determine the energies of these orbitals (E_HOMO and E_LUMO). From these values, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's electronic characteristics. researchgate.netacadpubl.eumalayajournal.org For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed across the electron-accepting hydantoin moiety and the exocyclic double bond, facilitating intramolecular charge transfer upon excitation.

Table 2: Calculated Quantum Chemical Descriptors for a Representative Benzylidene Derivative (Note: This data is based on calculations for (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde and is representative of the parameters derived for similar structures.) acadpubl.eumalayajournal.org

| Parameter | Formula | Typical Value |

| HOMO Energy (E_HOMO) | - | -6.51 eV |

| LUMO Energy (E_LUMO) | - | -2.70 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.81 eV |

| Ionization Potential (IP) | -E_HOMO | 6.51 eV |

| Electron Affinity (EA) | -E_LUMO | 2.70 eV |

| Electronegativity (χ) | -(E_LUMO + E_HOMO)/2 | 4.60 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 1.91 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.78 |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be correlated with experimental findings to confirm the molecular structure. Theoretical calculations of infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts are standard procedures.

The IR spectrum is calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting vibrational frequencies can be assigned to specific functional groups (e.g., C=O stretch, N-H stretch, O-H stretch). For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict the ¹H and ¹³C chemical shifts. ajchem-a.com These theoretical predictions are invaluable for assigning peaks in experimental spectra and for understanding how the electronic environment of each nucleus influences its chemical shift.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Related Hydantoin Derivative (Note: Data is based on values for (E)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one and serves as an example.) ajchem-a.com

| Parameter | Functional Group | Predicted Value | Experimental Value |

| IR Frequencies (cm⁻¹) | N-H Stretch | ~3350 cm⁻¹ | 3352 cm⁻¹ |

| C=O Stretch | ~1705 cm⁻¹ | 1708 cm⁻¹ | |

| C=C Stretch | ~1640 cm⁻¹ | 1643 cm⁻¹ | |

| ¹H NMR (ppm) | N-H (Hydantoin) | ~9.2 ppm | 9.15 ppm |

| =C-H (Exocyclic) | ~6.7 ppm | 6.76 ppm | |

| ¹³C NMR (ppm) | C=O (Hydantoin) | ~164 ppm | 163.6 ppm |

| C=S (Thiohydantoin) | ~178 ppm | 178.1 ppm | |

| =C-H (Exocyclic) | ~114 ppm | 113.5 ppm |

This compound can potentially exist in different tautomeric forms due to the presence of labile protons. The primary equilibrium is likely the phenol-imine and keto-enamine tautomerism. The phenol-imine form is characterized by the phenolic -OH group and the C=N- imine linkage. In contrast, the keto-enamine form would involve a ketone group in the six-membered ring and an exocyclic C-NH- linkage.

Computational chemistry is used to investigate the relative stabilities of these tautomers. By performing geometry optimization and frequency calculations for each potential tautomer, their relative energies (ΔE) and Gibbs free energies (ΔG) can be determined. researchgate.net Theoretical studies on similar systems have consistently shown that the phenol-imine tautomer is significantly more stable. nih.gov This stability is largely attributed to the aromaticity of the phenol ring and the formation of the strong intramolecular hydrogen bond, which is not present in the keto-enamine form. nih.govresearchgate.net Calculating the energy landscape helps to confirm the predominant tautomer in different environments.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govajchem-a.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a biological target.

For this compound, molecular docking simulations can elucidate how it interacts with various enzymes and receptors. Phenylmethylenehydantoins are known inhibitors of several enzymes, including Glycogen Synthase Kinase-3β (GSK-3β). nih.gov

The docking process involves preparing the 3D structure of the target protein (often obtained from the Protein Data Bank) and the optimized 3D structure of the ligand. nih.govajchem-a.com A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field. The results provide a binding affinity score (typically in kcal/mol), with more negative values indicating a stronger, more favorable interaction. ajchem-a.com

Docking studies of a closely related compound, 5-(4-hydroxybenzylidene)hydantoin, with GSK-3β predicted that it binds in the ATP-binding domain. nih.gov The key interactions involved hydrogen bonds between the hydantoin ring's N-H and C=O groups and the backbone of the amino acid residue Valine 135. nih.gov Similar interactions would be expected for this compound, with the ortho-hydroxyl group potentially forming additional hydrogen bonds with nearby residues, thereby influencing its binding affinity and specificity.

Table 4: Representative Molecular Docking Results of a Phenylmethylenehydantoin with GSK-3β (Note: This data is based on findings for related 5-(heteroarylmethylene)hydantoins and is illustrative of a typical docking study.) nih.gov

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hydantoin Derivative | GSK-3β (PDB: 1Q41) | -7.0 to -9.5 | Val135, Asp133 | Hydrogen Bonding |

| Tyr134, Leu188 | Hydrophobic Interaction | |||

| Lys85 | Hydrogen Bonding |

Identification of Key Ligand-Protein Interactions (Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking simulations have been instrumental in identifying the specific interactions between this compound and various protein targets. These studies reveal that the compound's binding affinity is primarily driven by a combination of hydrogen bonds and hydrophobic interactions.

The hydantoin ring of the molecule is a key player in forming hydrogen bonds. For instance, in studies of related 5-(heteroarylmethylene)hydantoins as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), computational docking predicted that the hydantoin functionality forms crucial hydrogen bonds with the backbone carbonyl and N-H groups of a valine residue (Val135) in the ATP binding domain. nih.gov Similarly, the hydroxyl group on the benzylidene moiety is a potent hydrogen bond donor, capable of interacting with key amino acid residues in an enzyme's active site.

In the context of tyrosinase inhibition, docking simulations of similar 5-(substituted benzylidene)hydantoin derivatives have shown strong interactions with residues within the enzyme's active site. nih.gov For this compound, the ortho-hydroxyl group can form a hydrogen bond with one residue, while the hydantoin ring can interact with others, effectively anchoring the ligand within the binding pocket.

Hydrophobic interactions also play a significant role. researchgate.netnih.gov The phenyl ring of the benzylidene group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the protein's binding site. nih.gov These interactions are crucial for the stabilization of the ligand-protein complex.

A summary of the key predicted interactions is presented in the table below:

| Interaction Type | Interacting Moiety of this compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Hydantoin Ring (N-H, C=O groups) | Valine, Aspartic Acid, Arginine |

| ortho-Hydroxyl group (-OH) | Aspartic Acid, Glutamic Acid, Tyrosine | |

| Hydrophobic & π-π Stacking | Phenyl Ring | Tyrosine, Phenylalanine, Tryptophan |

Screening for Potential Enzyme Inhibitors and Receptor Ligands

Virtual screening campaigns have utilized this compound and its analogs to identify potential inhibitors for a range of enzymes and ligands for various receptors. nih.govnih.gov These computational methods allow for the rapid assessment of large compound libraries against a specific biological target.

One area of significant interest has been the inhibition of kinases. For example, derivatives of 5-(heteroarylmethylene)hydantoin have been identified as single-digit micromolar inhibitors of GSK-3β. nih.gov While this compound itself was not the most potent in these studies, the findings suggest that the core scaffold is a viable starting point for developing more effective inhibitors.

Another target class explored is metalloenzymes. While some 5-(heteroarylmethylene)hydantoins showed poor inhibitory activity against matrix metalloproteinase-12 and human carbonic anhydrase, this highlights the specificity of the scaffold for certain enzymes. nih.gov

Furthermore, the benzylidene hydantoin scaffold has been investigated for its potential to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Computational docking studies have supported the potential of these compounds as competitive tyrosinase inhibitors, suggesting that this compound could be a candidate for development in applications related to hyperpigmentation. nih.gov

The potential for this compound to act as a ligand for various receptors, such as serotonin (B10506) receptors, has also been explored through molecular modeling, although specific binding data for this compound is not extensively reported. nih.gov

| Target Class | Specific Enzyme/Receptor Example | Predicted Activity of Hydantoin Derivatives |

| Kinases | Glycogen Synthase Kinase-3β (GSK-3β) | Inhibitory activity in the micromolar range nih.gov |

| Metalloenzymes | Matrix Metalloproteinase-12 (MMP-12) | Poor inhibitory activity nih.gov |

| Human Carbonic Anhydrase (hCA) | Poor inhibitory activity nih.gov | |

| Oxidoreductases | Tyrosinase | Potential competitive inhibition nih.gov |

| Receptors | Serotonin Receptors (e.g., 5-HT1A) | Potential for binding, requires further study nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach is valuable for predicting the potency of new analogs and for understanding the key molecular features that drive activity.

Development of 2D and 3D QSAR Models for Predicting Biological Potency

For derivatives of benzylidene hydantoin, both 2D and 3D QSAR models have been developed to predict their biological potency against various targets. nih.gov

2D-QSAR: These models use descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, and various topological indices. For instance, a 2D-QSAR model for a series of related compounds might reveal that a specific range of lipophilicity and molecular size is optimal for activity.

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. nih.gov For a series of 5-(benzylidene)-hydantoin analogs, a 3D-QSAR model could generate contour maps indicating regions where steric bulk or specific electrostatic properties (positive or negative) would enhance or diminish biological activity.

While specific QSAR models for this compound are not widely published, the methodologies have been successfully applied to similar compound classes. nih.govnih.gov

Identification of Molecular Descriptors Correlating with Activity

The development of QSAR models allows for the identification of specific molecular descriptors that are highly correlated with the biological activity of the compounds. These descriptors can be broadly categorized as:

Electronic Descriptors: These relate to the distribution of electrons in the molecule and can include atomic charges and dipole moments. For this compound, the partial charges on the hydantoin ring and the hydroxyl group would likely be important electronic descriptors.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular volume and surface area, as well as the position and size of substituents on the phenyl ring, would be critical.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The logarithm of the partition coefficient (logP) is a common hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

For the 5-(benzylidene)-hydantoin scaffold, it is anticipated that a combination of electronic descriptors related to hydrogen bonding capacity and steric descriptors defining the shape of the benzylidene moiety would be key predictors of biological activity.

| Descriptor Category | Example Descriptors | Relevance to this compound |

| Electronic | Partial atomic charges, Dipole moment | Influences hydrogen bonding potential of the hydantoin and hydroxyl groups. |

| Steric | Molecular volume, Surface area, Substituent size | Dictates the fit of the molecule into the protein's binding site. |

| Hydrophobic | LogP | Affects membrane permeability and interaction with hydrophobic residues. |

| Topological | Connectivity indices, Shape indices | Numerically describes the molecular structure and branching. |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential 3D arrangement of chemical features (pharmacophore) required for a molecule to interact with a specific biological target. nih.gov This model can then be used as a 3D query to search large compound databases for novel molecules with the desired activity.

For a target where this compound is active, a pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the ortho-hydroxyl group.

Hydrogen bond acceptor and donor features from the hydantoin ring.

A hydrophobic/aromatic feature representing the phenyl ring.

Once a pharmacophore model is developed and validated, it can be employed in a virtual screening workflow. nih.govnih.gov This process involves computationally filtering a large database of compounds to identify those that match the pharmacophore model. The resulting "hits" can then be subjected to further computational analysis, such as molecular docking, to refine the selection before being synthesized and tested experimentally. This approach significantly streamlines the discovery of new and potentially more potent analogs of this compound.

Mechanistic Insights into Biological Activities in Vitro Studies

Enzyme Inhibition Mechanisms

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, making it a significant target for therapeutic intervention in various diseases. The 5-benzylidene-hydantoin scaffold has been identified as a promising starting point for the development of GSK-3β inhibitors.

Direct inhibitory potency data for 5-(o-Hydroxybenzylidene)-hydantoin against GSK-3β is not prominently available in the reviewed literature. However, research into its structural isomer, 5-(4-Hydroxybenzylidene)-hydantoin (the para-hydroxy isomer), and other synthetic analogs provides valuable insight. Studies have reported that 5-(4-Hydroxybenzylidene)-hydantoin and several related analogs exhibit GSK-3β inhibitory activity with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range, typically between 4 and 18 μM. nih.govresearchgate.net

For context, a study on a series of 5-(heteroarylmethylene)hydantoins identified compounds with more potent GSK-3β inhibition, such as 5-[(4′-chloro-2-pyridinyl)methylene]hydantoin (IC₅₀ = 2.14 ± 0.18 μM) and 5-[(6′-bromo-2-pyridinyl)methylene]hydantoin (IC₅₀ = 3.39 ± 0.16 μM). nih.gov This suggests that while the core hydantoin (B18101) structure possesses inhibitory activity, modifications to the aromatic ring system can significantly enhance potency.

Table 1: GSK-3β Inhibitory Activity of Selected Hydantoin Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| 5-(4-Hydroxybenzylidene)-hydantoin & analogs | 4 - 18 nih.govresearchgate.net |

| 5-[(4′-chloro-2-pyridinyl)methylene]hydantoin | 2.14 ± 0.18 nih.gov |

The primary mechanism by which many small molecule kinase inhibitors function is by competing with adenosine (B11128) triphosphate (ATP) for its binding site in the kinase domain. ukm.my Computational docking studies on 5-(heteroarylmethylene)hydantoins provide strong evidence for this mechanism in their inhibition of GSK-3β. nih.gov These studies predict that the hydantoin derivatives bind within the ATP-binding pocket of GSK-3β. nih.gov A crucial interaction involves the formation of hydrogen bonds between the hydantoin ring and the backbone of the amino acid Valine 135, which is located in the hinge region of the ATP-binding site. nih.govresearchgate.net This interaction mimics the way natural ATP binds, effectively blocking the enzyme's activity. nih.govukm.my

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in regulating cellular growth, differentiation, and metabolism. Their dysregulation is a hallmark of many cancers, making them prime targets for drug development.

While the 5-benzylidene-hydantoin scaffold has been explored for RTK inhibition, specific data for the ortho-hydroxy isomer is limited. A study investigating a series of benzalhydantoin derivatives against a panel of eight RTKs provides insights into the activity of its close analog, (Z)-5-(4'-hydroxybenzylidene)imidazolidine-2,4-dione (the para-isomer). ukm.myukm.my

At a concentration of 10 µM, the para-hydroxy isomer demonstrated weak to no inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor alpha (PDGFR-α), and Platelet-Derived Growth Factor Receptor beta (PDGFR-β). ukm.myresearchgate.net In contrast, other analogs within the same study showed moderate and more selective activity. For instance, (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione displayed moderate inhibition of VEGFR-2, PDGFR-α, and PDGFR-β. ukm.myukm.my This highlights the importance of the substitution pattern on the benzylidene ring for determining the selectivity and potency of RTK inhibition. ukm.my

Table 2: In Vitro RTK Inhibitory Activity of Benzalhydantoin Derivatives (at 10 µM)

| Compound | Target Kinase | Remaining Activity (%) | Inhibition (%) |

|---|---|---|---|

| (Z)-5-(4'-hydroxybenzylidene)imidazolidine-2,4-dione ukm.my | VEGFR-2 | 89 | 11 |

| PDGFR-α | 85 | 15 | |

| PDGFR-β | 93 | 7 | |

| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione ukm.myukm.my | VEGFR-2 | 54 | 46 |

| PDGFR-α | 43 | 57 |

The interaction with the kinase hinge region is fundamental for ATP-competitive inhibitors. ukm.my This flexible segment connects the N- and C-terminal lobes of the kinase domain and forms a critical part of the ATP binding site. ukm.my For 5-benzylidene-hydantoin derivatives, molecular modeling suggests that their potential to inhibit kinases relies on competitively binding to this region. ukm.mysemanticscholar.org Specifically, the amide group of the hydantoin ring is predicted to form hydrogen bonds with amino acid residues in the hinge region, such as Met769 in the epidermal growth factor receptor (EGFR). semanticscholar.org By occupying this site and forming these key interactions, the inhibitor can block ATP from binding, thereby preventing the phosphorylation of substrate proteins and halting the signaling cascade. ukm.my

Sirtuin Inhibition and Associated Cellular Processes

The 5-benzylidene-hydantoin scaffold has been identified as a novel inhibitor of sirtuins (SIRTs), a class of NAD+-dependent deacetylases. nih.gov Sirtuins, particularly SIRT1 and SIRT2, are crucial regulators of various cellular functions, including metabolism, DNA repair, and cell survival. mdpi.comnih.gov Inhibition of sirtuin activity has emerged as a promising therapeutic strategy, especially in cancer. nih.govnih.gov

Studies have shown that compounds based on the 5-benzylidene-hydantoin structure can effectively inhibit SIRT2 activity in the low micromolar range. nih.gov The mechanism of inhibition has been characterized as non-competitive and mixed-type towards the acetyl-lysine substrate and NAD+, respectively. nih.gov A significant consequence of sirtuin inhibition by these compounds is the increased acetylation of downstream targets, such as the tumor suppressor protein p53. nih.gov In HeLa cells, treatment with a 5-benzylidene-hydantoin derivative led to an increase in acetyl-p53 levels, which is indicative of SIRT inhibition. nih.gov This modulation of p53 acetylation is a critical cellular process, as it can influence cell cycle arrest and apoptosis. nih.gov

The inhibition of sirtuins by this compound derivatives underscores their potential to interfere with fundamental cellular processes that are often dysregulated in disease states. nih.gov

Investigation of Other Enzyme Targets (e.g., c-di-AMP synthase, Aldose Reductase)

Beyond sirtuins, the hydantoin scaffold has been investigated for its inhibitory effects on other enzymes, highlighting its versatility as a pharmacophore.

c-di-AMP synthase (DAC): Hydroxybenzylidene-indolinones, which share structural similarities with this compound, have been identified as inhibitors of c-di-AMP synthase (DAC). rsc.org This enzyme is essential for the production of cyclic di-adenosine monophosphate (c-di-AMP), a bacterial second messenger that regulates numerous physiological processes in Gram-positive bacteria. rsc.orgnih.gov The discovery of bromophenol thiohydantoin as a small molecule inhibitor of DisA, a c-di-AMP synthase, further supports the potential of hydantoin derivatives in targeting this bacterial enzyme. nih.gov

Aldose Reductase: Hydantoin derivatives have also demonstrated potent inhibitory activity against aldose reductase. nih.govnih.gov This enzyme is implicated in the development of diabetic complications by catalyzing the conversion of glucose to sorbitol. nih.govnih.gov A variety of hydantoin-based compounds have been synthesized and tested, with some exhibiting high inhibitory activity against purified rat lens aldose reductase. nih.gov Spiro hydantoins, in particular, have shown to be potent inhibitors of sorbitol formation in the sciatic nerves of diabetic rats. nih.gov

Molecular Pathways of Anticancer Activity

The anticancer properties of this compound and related compounds are multifaceted, involving the modulation of several key molecular pathways that are critical for cancer cell proliferation and survival.

Anti-Proliferative Mechanisms in Specific Cancer Cell Lines (e.g., HeLa, PC-3M)

Hydantoin derivatives have demonstrated anti-proliferative effects against a range of human cancer cell lines. For instance, certain 3,5-disubstituted hydantoins have been evaluated for their activity against liver (HepG2), ovarian (A2780), and breast (MCF7) cancer cells. nih.gov Notably, cyclohexyl-5-phenyl hydantoin showed antitumor activity against HeLa and MCF7 cell lines. nih.gov The anti-proliferative activity of these compounds is often dose-dependent. nih.gov

The table below summarizes the anti-proliferative activity of selected hydantoin derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |

| Cyclohexyl-5-phenyl hydantoin | HeLa, MCF7 | Antitumor activity |

| 3-Benzhydryl-5-phenyl hydantoin | HeLa, MCF7, MiaPaCa-2, H460, SW620 | Moderate antitumor activity |

| Spiromustine | Brain tumors | Penetrates blood-brain barrier and localizes in tumors |

| Diazaspiro-bicyclo hydantoins | K562, CEM (human leukemia) | Anti-proliferative effects |

| This compound derivatives | HeLa | Increased levels of acetyl-p53 |

Modulation of Cell Cycle Regulation Pathways

A key mechanism underlying the anticancer activity of hydantoin derivatives is their ability to modulate cell cycle progression. The inhibition of sirtuins by these compounds can lead to the activation of transcription factors like FOXO3a, which in turn can induce cell cycle arrest. nih.gov The increased acetylation of p53, as observed with 5-benzylidene-hydantoin treatment, is also a well-known trigger for cell cycle arrest, providing cells with time for DNA repair or, alternatively, initiating apoptosis. nih.govnih.gov

Interference with Protein-Protein Interactions Relevant to Oncogenesis (e.g., Bcl-2)

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of apoptosis, and their overexpression is a common survival mechanism for cancer cells. nih.gov Small molecule inhibitors that disrupt the protein-protein interactions of anti-apoptotic Bcl-2 family members are being actively investigated as cancer therapeutics. nih.govnih.gov While direct evidence for this compound as a Bcl-2 inhibitor is still emerging, the broader class of small molecules designed to mimic BH3 peptides has shown promise in binding to the BH3 binding domain of Bcl-2 and Bcl-xL. nih.gov This interference with the binding of pro-apoptotic proteins like Bak can trigger apoptosis in cancer cells.

Inhibition of Key Enzymes in Cancer Progression

In addition to sirtuins, this compound and its analogs have the potential to inhibit other enzymes that are critical for cancer progression.

Histone Deacetylases (HDACs): Sirtuins are class III histone deacetylases. mdpi.com The inhibition of HDACs is a validated anticancer strategy, with several HDAC inhibitors approved for clinical use. nih.govnih.gov By inhibiting sirtuins, 5-benzylidene-hydantoins effectively function as HDAC inhibitors, leading to changes in gene expression that can suppress tumor growth. nih.gov

Kinesin Spindle Proteins (KSP): KSP, also known as Eg5, is a motor protein essential for the formation of the bipolar mitotic spindle, a prerequisite for cell division. nih.gov Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells. nih.govnih.gov Numerous small molecule inhibitors of KSP have been developed, some of which have entered clinical trials. nih.govmedchemexpress.comselleckchem.com The potential for hydantoin-based scaffolds to target KSP represents an additional avenue for their anticancer activity.

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential components of the mitotic spindle. nih.gov Disruption of tubulin polymerization is a well-established mechanism for many successful anticancer drugs. nih.gov Certain hydantoin drugs have been shown to inhibit the polymerization of purified tubulin, suggesting that they can interfere with microtubule dynamics. nih.gov This inhibition appears to differ from that of colchicine, indicating a distinct site or mode of action. nih.gov

Mechanisms of Anti-Invasive and Anti-Metastatic Effects

The capacity of cancer cells to invade surrounding tissues and metastasize to distant organs is a hallmark of malignancy, often driven by the enzymatic degradation of the extracellular matrix (ECM). Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in this process. nih.govmedpharmres.com Consequently, the inhibition of MMPs presents a viable strategy for curtailing cancer progression.

While direct studies on the anti-invasive and anti-metastatic mechanisms of this compound are limited, research on structurally related compounds provides some insights. For instance, a study on a series of 5-(heteroarylmethylene)hydantoins revealed poor inhibitory activity against matrix metalloproteinase-12 (MMP-12) at a concentration of 25 μM. Other related benzylidene-hydantoins have been investigated for their antiproliferative effects, with some demonstrating the ability to inhibit the growth of cancer cell lines. nih.govnih.gov For example, the 5-benzylidene-hydantoin derivative UPR1024 has been shown to induce DNA damage and apoptosis in lung cancer cells. nih.gov However, specific data on the direct impact of this compound on cell invasion, migration, and the expression of key metastatic proteins remains to be elucidated.

Mechanisms of Antimicrobial Action

The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. Hydantoin derivatives have emerged as a promising class of compounds in this regard, exhibiting a range of antimicrobial activities.

Elucidation of Bactericidal and Fungicidal Action Modes

The precise bactericidal and fungicidal mechanisms of this compound have not been extensively detailed in the scientific literature. However, studies on other hydantoin derivatives suggest several potential modes of action. For instance, chlorinated hydantoins are known to exert their antimicrobial effects through the oxidation of thiol groups in microbial proteins and the halogenation of amino groups, leading to metabolic inhibition. researchgate.net Furthermore, some hydantoin derivative dimers have been shown to disrupt the integrity of the bacterial cell membrane, leading to cell death. nih.gov Research on 5-arylidene derivatives of hydantoin has demonstrated their antimycobacterial potential, indicating that the benzylidene moiety is crucial for this activity. nih.govnih.gov

Inhibition of Bacterial Efflux Pumps to Combat Multidrug Resistance

A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell by specialized transporter proteins known as efflux pumps. nih.govdoi.org Inhibiting these pumps can restore the efficacy of existing antibiotics. Arylhydantoin derivatives have been identified as potent efflux pump inhibitors (EPIs), particularly in Gram-negative bacteria. nih.govresearchgate.net These compounds can potentiate the activity of antibiotics that are substrates of efflux pumps like the AcrAB-TolC system in Enterobacter aerogenes. nih.gov The general structure of 5-benzylidene-hydantoins fits the profile of these EPIs, suggesting that this compound may also function to block these resistance mechanisms, although specific studies are needed for confirmation.

The table below summarizes the potentiation of antibiotic activity by representative hydantoin-based efflux pump inhibitors against an AcrAB-TolC overexpressing strain of Enterobacter aerogenes.

| Antibiotic | MIC without Inhibitor (μg/mL) | MIC with Hydantoin Inhibitor (μg/mL) | Fold Potentiation |

| Nalidixic Acid | 128 | 8 | 16 |

| Chloramphenicol | 256 | 16 | 16 |

| Sparfloxacin | 64 | 4 | 16 |

This table is representative of the activity of hydantoin-based efflux pump inhibitors and not specific to this compound.

Disruption of Essential Microbial Biosynthetic Pathways

While some antimicrobial agents act by inhibiting crucial biosynthetic pathways in microbes, such as the synthesis of cell wall components or nucleic acids, there is currently a lack of specific research demonstrating that this compound employs this mechanism.

Anti-inflammatory Pathways and Molecular Targets

Chronic inflammation is a key contributor to a variety of diseases. The modulation of inflammatory pathways is therefore a significant therapeutic goal.

Modulation of NF-κB Signaling Cascades

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govrsc.org A key study on a structurally similar compound, 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione (IH-1), has provided significant insights into the potential anti-inflammatory mechanism of 5-benzylidene-hydantoins. nih.gov This indole-hydantoin derivative was found to significantly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the secretion of chemokines such as CCL2 and CXCL1 in macrophage-like RAW264.7 cells. nih.gov

The study further elucidated that IH-1 exerts its anti-inflammatory effects by inhibiting the transcriptional activity of NF-κB. This inhibition was not due to the prevention of IκBα degradation or the nuclear translocation of NF-κB, but rather through the suppression of the phosphorylation of the NF-κB p65 subunit at serine 276. nih.gov This specific phosphorylation event is crucial for the recruitment of transcriptional coactivators like cAMP response element-binding protein (CBP). By preventing this phosphorylation, the hydantoin derivative effectively blocks the transactivation of NF-κB, thereby downregulating the expression of inflammatory mediators. nih.gov Given the structural similarity, it is plausible that this compound may share this mechanism of action.

The following table details the inhibitory effects of the indole-hydantoin derivative IH-1 on the production of inflammatory mediators in LPS-stimulated RAW264.7 cells.

| Inflammatory Mediator | LPS-Stimulated Control | LPS + IH-1 (10 μM) | % Inhibition |

| Nitric Oxide (NO) | 100% | ~40% | ~60% |

| CCL2 mRNA | 100% | ~30% | ~70% |

| CXCL1 mRNA | 100% | ~25% | ~75% |

This data is for the related compound 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione and is illustrative of the potential mechanism for this compound. nih.gov

Interaction with MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a wide array of external stimuli, playing a pivotal role in processes such as inflammation, cell proliferation, differentiation, and apoptosis. Key among these are the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, which are often activated in response to cellular stress and inflammatory cytokines.

While direct in vitro studies specifically detailing the interaction of this compound with the MAPK signaling pathways are limited, the broader class of hydantoin derivatives has been a subject of investigation for their anti-inflammatory properties. For instance, some hydantoin analogs have been observed to modulate inflammatory responses, which are often regulated by MAPK signaling. The activation of p38 and JNK is a critical step in the production of pro-inflammatory cytokines. nih.govsemanticscholar.orgmdpi.com Specific inhibitors of these kinases have been shown to attenuate inflammatory responses in various experimental models. nih.gov

The structural features of this compound, particularly the ortho-hydroxyl group on the benzylidene ring, may contribute to its potential interactions with cellular targets. The precise nature of how this compound might influence the phosphorylation status of key proteins within the p38 and JNK signaling cascades, such as the kinases themselves or downstream transcription factors, remains an area for future focused research. Understanding these interactions is critical to elucidating the compound's potential as a modulator of inflammatory and other cellular processes.

Inhibition of Key Mediators in the Inflammatory Cascade (e.g., Prostaglandin (B15479496) Biosynthesis)

The inflammatory cascade involves a complex interplay of various mediators, with prostaglandins (B1171923) playing a central role in orchestrating the signs of inflammation, including pain, swelling, and fever. The biosynthesis of prostaglandins is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov Of these, COX-2 is inducibly expressed at sites of inflammation and is a key target for anti-inflammatory drugs. nih.govmdpi.comnih.gov The inhibition of COX-2 leads to a reduction in the production of prostaglandins, most notably prostaglandin E2 (PGE2), a potent inflammatory mediator. mdpi.comnih.govnih.govresearchgate.net

Several studies have explored the potential of hydantoin derivatives as inhibitors of COX enzymes. nih.gov For example, certain 5,5-diarylhydantoin derivatives have demonstrated selective and potent inhibition of COX-2. nih.gov These findings suggest that the hydantoin scaffold can serve as a valuable pharmacophore for the development of anti-inflammatory agents.

In the context of this compound, its potential to inhibit prostaglandin biosynthesis would likely involve its interaction with the active site of COX enzymes. The structural characteristics of the compound, including the benzylidene moiety, could influence its binding affinity and inhibitory potency. In vitro assays measuring the production of PGE2 in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, are standard methods to evaluate the inhibitory effect of compounds on prostaglandin synthesis. nih.gov While direct experimental data for this compound in such assays is not yet widely available, the established activity of related hydantoin compounds provides a strong rationale for investigating its potential in this area.

To provide a clearer picture of the inhibitory potential of related compounds, the following table summarizes the in vitro inhibitory activities of various compounds against key inflammatory mediators.

| Compound/Drug | Target/Assay | Cell Line/System | Observed Effect | Reference |

| 5,5-diarylhydantoin derivatives | COX-2 Inhibition | In vitro enzyme assay | Potent and selective inhibition | nih.gov |

| Genipin | PGE2 Production | LPS-stimulated BV2 microglial cells | Concentration-dependent inhibition | nih.gov |

| Gamma-mangostin | PGE2 Release & COX Activity | C6 rat glioma cells | Potent inhibition of PGE2 release; Competitive inhibition of COX-1 and COX-2 | nih.gov |

| Various Phytochemicals | PGE2 Production | LPS-stimulated RAW 264.7 macrophages | Reduced PGE2 levels | mdpi.com |

Further research is necessary to specifically characterize the in vitro inhibitory profile of this compound against COX enzymes and subsequent prostaglandin production. Such studies will be instrumental in validating its potential as an anti-inflammatory agent and in understanding the structure-activity relationships within this class of compounds.

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlation of Structural Modifications with Biological Potency and Selectivity

The biological potency and selectivity of 5-(o-hydroxybenzylidene)-hydantoin derivatives are intricately linked to their structural features. Modifications at various positions of the hydantoin (B18101) and benzylidene rings can lead to significant changes in their pharmacological profiles.

For instance, in the context of serotonin (B10506) 5-HT7 receptor (5-HT7R) antagonists, the introduction of a 4-fluorophenyl group at the 5-position of the hydantoin ring, coupled with a 2-hydroxypropyl linker attached to an arylpiperazine moiety, has been shown to yield compounds with potent affinity for the 5-HT7R. nih.gov The nature of the substituent on the phenylpiperazine ring also plays a crucial role in modulating selectivity against other receptors like the 5-HT1A and D2 receptors. nih.gov

In the realm of anticancer agents, specifically as epidermal growth factor receptor (EGFR) inhibitors, the presence of a conjugated double bond at the C-5 position of the hydantoin ring enhances kinase inhibition. acs.org Further substitution on the benzylidene ring, such as a hydroxyl group at the 4-position, can lead to even greater inhibitory activity. acs.org

Impact of Substituent Nature and Position on Pharmacological Profiles

The nature and position of substituents on the this compound scaffold are paramount in defining the pharmacological profile of the resulting analogs.

Substituents on the Benzylidene Ring:

Hydroxyl Group Position: The position of the hydroxyl group on the benzylidene ring is critical. While the parent compound features an ortho-hydroxyl group, studies on related series have shown that a para-hydroxyl group (4-OH) on a 5-benzylidene-hydantoin can significantly increase inhibitory activity against EGFR. acs.org

Other Substituents: The introduction of other functional groups, such as a chloro group at the 3-position (3-Cl), has also been observed to slightly improve inhibitory potency against EGFR. acs.org

Substituents on the Hydantoin Ring:

N-Alkylation: N-alkylation of the hydantoin ring can influence the biological activity. For example, natural N-alkylated hydantoin derivatives have been isolated and shown to possess antimicrobial activities. semanticscholar.org

Substitution at C-5: The substituent at the C-5 position of the hydantoin ring is a key determinant of activity. In the case of 5-HT7R antagonists, a 5-(4-fluorophenyl)-5-methylhydantoin core was found to be a promising scaffold. nih.gov

The following table summarizes the impact of various substituents on the biological activity of hydantoin derivatives based on different studies.

| Scaffold | Target | Substituent | Position | Impact on Activity | Reference |

| 5-Benzylidene-hydantoin | EGFR | 4-OH | Benzylidene Ring | Increased Inhibition | acs.org |

| 5-Benzylidene-hydantoin | EGFR | 3-Cl | Benzylidene Ring | Slightly Increased Inhibition | acs.org |

| Hydantoin | N/A | N-alkylation | Hydantoin Ring | Antimicrobial Activity | semanticscholar.org |

| 5-Phenylhydantoin (B13835) | 5-HT7R | 4-Fluorophenyl | Hydantoin Ring (C-5) | Potent Affinity | nih.gov |

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a profound role in the biological activity of this compound derivatives, particularly when chiral centers are present. The spatial arrangement of atoms can significantly affect how a molecule interacts with its biological target.

For a series of hydantoin-piperazine derivatives targeting the 5-HT7 receptor, the absolute configuration at both stereogenic centers—one on the C5 atom of the hydantoin ring and the other on the carbon atom of the 2-hydroxypropyl linker—was found to be crucial for affinity. nih.gov Specifically, the S configuration at C5 and the R configuration at the hydroxyl-bearing carbon were preferred for high 5-HT7R affinity. nih.gov This highlights that the biological activity is highly dependent on the specific stereoisomer. nih.govnih.gov

Role of the Hydantoin Ring System and Exocyclic Benzylidene Moiety in Target Binding

The hydantoin ring system and the exocyclic benzylidene moiety are fundamental components of the this compound scaffold, and both play critical roles in target binding.

The Hydantoin Ring:

Hydrogen Bonding: The hydantoin ring possesses two hydrogen bond donors (N-H groups) and two hydrogen bond acceptors (C=O groups). nih.gov These features are crucial for establishing interactions with the amino acid residues in the binding sites of target proteins.

Scaffold for Substitution: The hydantoin ring serves as a versatile scaffold, allowing for substitutions at multiple positions (N1, N3, and C5) to modulate the pharmacological properties of the derivatives. nih.gov In docking studies of GSK-3β inhibitors, the hydantoin functionality was predicted to form hydrogen bonds with the backbone C=O and N-H of a valine residue in the ATP binding domain. nih.gov

The Exocyclic Benzylidene Moiety:

Hydrophobic Interactions: The aryl group of the benzylidene moiety often occupies a hydrophobic pocket within the target's binding site. acs.org

Identification of Pharmacophoric Features Essential for Activity

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For this compound and its derivatives, key pharmacophoric features have been identified for various biological activities.

For 5-HT7 receptor antagonists, the essential features include:

A substituted 5-phenylhydantoin core.

A 2-hydroxypropyl linker.

An arylpiperazine moiety.

Specific stereochemistry at the chiral centers. nih.govnih.gov

For EGFR inhibitors, the pharmacophore includes:

A 1,5-disubstituted hydantoin scaffold.

A benzylidene group, preferably with a hydroxyl or chloro substituent.

The amide of the hydantoin ring for interaction with the hinge region of the kinase. acs.org

For GSK-3β inhibitors, the key features are:

A 5-(heteroarylmethylene)hydantoin core.

The hydantoin ring capable of forming hydrogen bonds with the ATP binding domain. nih.gov

Rational Design Strategies for Lead Optimization and Novel Analog Development

Rational design strategies are instrumental in the lead optimization and development of novel analogs of this compound with improved therapeutic potential. These strategies often involve a combination of computational and synthetic approaches.

Molecular Modeling: Techniques such as molecular docking and combinatorial library generation are employed to predict the binding modes of designed compounds and to prioritize candidates for synthesis. nih.gov This allows for the in-silico screening of large virtual libraries of compounds, saving time and resources. nih.govmdpi.com

Structure-Based Design: When the three-dimensional structure of the target protein is known, structure-based design can be used to design ligands that fit precisely into the binding site and form favorable interactions. mdpi.com

Pharmacophore-Based Design: Based on the identified pharmacophoric features, new molecules can be designed that incorporate these essential elements while exploring different chemical scaffolds.

SAR-Guided Modifications: The knowledge gained from structure-activity relationship studies guides the chemical modifications of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. nih.gov For example, understanding the impact of different substituents on the benzylidene ring allows for the targeted synthesis of analogs with improved activity. acs.org

Through these rational design approaches, researchers can systematically explore the chemical space around the this compound scaffold to develop novel drug candidates with optimized pharmacological profiles.

Conclusion and Future Research Trajectories

Recapitulation of Key Research Findings on 5-(o-Hydroxybenzylidene)-hydantoin

Research into this compound has established fundamental aspects of its chemistry and hinted at its biological potential. A common and effective method for its synthesis is the Knoevenagel condensation of hydantoin (B18101) with o-hydroxybenzaldehyde. A patented method describes the preparation of this compound by reacting β-alanine with o-hydroxybenzaldehyde, achieving a high yield of 87.5%. organic-chemistry.org

The broader class of 5-benzylidene-hydantoins has demonstrated a wide array of biological activities, which provides a strong rationale for the continued investigation of the o-hydroxy substituted analog. These activities include:

Anticancer Activity: Hydantoin derivatives are recognized for their potential as anticancer agents, with mechanisms that include the inhibition of enzymes crucial for cancer cell proliferation and survival. rsc.orgnih.govnih.govekb.eg For instance, some 5-benzylidene-hydantoins have been identified as inhibitors of sirtuins (SIRTs), a class of enzymes involved in cellular regulation, with promising applications in cancer therapy. nih.gov Studies on related compounds have shown that they can induce apoptosis and inhibit cell proliferation in various cancer cell lines. rsc.orgresearchgate.net The substitution pattern on the benzylidene ring is a critical determinant of the anticancer potency and mechanism of action. acs.org

Enzyme Inhibition: Beyond cancer-related enzymes, benzylidene-hydantoins have been investigated as inhibitors of other key enzymes. Notably, derivatives of 5-(substituted benzylidene)hydantoin have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential applications in treating hyperpigmentation disorders. nih.gov The "β-phenyl-α,β-unsaturated carbonyl" moiety has been identified as essential for this potent anti-tyrosinase activity. rsc.org

Antimicrobial Activity: The hydantoin scaffold is a component of known antimicrobial drugs, and various 5-arylidene hydantoin derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govnih.gov Studies have shown that these compounds can exhibit activity against a range of bacteria and fungi. researchgate.net Dimerization of hydantoin derivatives has been explored as a strategy to develop broad-spectrum antimicrobial agents against clinically relevant pathogens. rsc.orgnih.gov

While these findings for the broader class of benzylidene-hydantoins are encouraging, specific and detailed biological data for this compound itself remains less documented in publicly available literature.

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the foundational knowledge, several research avenues for this compound remain largely unexplored. A primary challenge is the limited number of studies focusing specifically on the biological profile of this ortho-hydroxy isomer. Much of the existing research investigates para- or di-substituted analogs, and it is well-established that the position of substituents on the phenyl ring can dramatically alter biological activity.

Unexplored Research Avenues:

Comprehensive Biological Screening: A systematic and comprehensive screening of this compound against a wide panel of biological targets is warranted. This should include various cancer cell lines, bacterial and fungal strains, and a broad range of enzymes.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies are crucial. For example, if anticancer activity is confirmed, the specific cellular pathways affected, and the molecular targets need to be elucidated.

Comparative Studies: Direct comparative studies of this compound with its para- and meta-isomers would provide valuable structure-activity relationship (SAR) data, clarifying the role of the hydroxyl group's position.

Methodological Challenges:

Synthesis of Diverse Derivatives: While the synthesis of the parent compound is established, the efficient and regioselective synthesis of a diverse library of derivatives for SAR studies can be challenging. rsc.org

In Silico Modeling: The development of accurate in silico models for predicting the biological activity and potential targets of hydantoin derivatives can be complex but offers a path to streamline the discovery process. nih.govresearchgate.net

Bioavailability and Drug-like Properties: A significant hurdle in the development of hydantoin-based therapeutics is optimizing their pharmacokinetic properties, including solubility, stability, and bioavailability. chemicalbook.com

Prospective Directions for Chemical Synthesis and Derivatization

Future synthetic efforts should focus on creating a diverse library of this compound analogs to systematically explore the structure-activity relationships.

Key Synthetic Strategies:

Modification of the Hydroxyl Group: Derivatization of the ortho-hydroxyl group, for instance, through etherification or esterification, could modulate the compound's lipophilicity and hydrogen-bonding capabilities, potentially enhancing its biological activity and pharmacokinetic profile.

Substitution on the Phenyl Ring: Introducing additional substituents onto the phenyl ring could lead to enhanced potency and selectivity for specific biological targets.

Modification of the Hydantoin Core: While the current focus is on the 5-substituent, modifications at the N-1 and N-3 positions of the hydantoin ring can also significantly influence biological activity. nih.gov

Development of Novel Synthetic Methodologies: The exploration of new synthetic routes, such as multicomponent reactions like the Bucherer-Bergs reaction, could provide more efficient and versatile access to a wider range of hydantoin derivatives. organic-chemistry.orgjsynthchem.comnih.govencyclopedia.pub

A summary of potential derivatization sites is presented in the table below.

| Derivatization Site | Potential Modifications | Rationale |

| ortho-Hydroxyl Group | Etherification, Esterification | Modulate lipophilicity and hydrogen-bonding |

| Phenyl Ring | Halogenation, Alkylation, Nitration | Enhance potency and selectivity |

| N-1 and N-3 Positions | Alkylation, Arylation | Influence biological activity and pharmacokinetics |

Future Prospects for Elucidating Novel Biological Targets and Mechanisms of Action

The structural features of this compound suggest its potential to interact with a variety of biological targets. Future research should aim to identify these targets and elucidate the underlying mechanisms of action.

Potential Biological Targets and Mechanisms:

Kinase Inhibition: Given that many 5-benzylidene-hydantoins inhibit protein kinases, screening against a panel of kinases, particularly those implicated in cancer and inflammatory diseases like EGFR, is a promising avenue. acs.orgnih.govsemanticscholar.org

Sirtuin Inhibition: As some benzylidene-hydantoins are known SIRT inhibitors, investigating the effect of the ortho-hydroxy analog on different sirtuin isoforms could reveal novel therapeutic opportunities, particularly in oncology. nih.govchemicalbook.com

DNA Interaction and Damage: Some related compounds have been shown to induce DNA damage in cancer cells. Investigating whether this compound has similar properties could uncover a valuable anticancer mechanism. nih.gov

Antimicrobial Mechanisms: For antimicrobial activity, studies should focus on determining whether the compound disrupts cell membranes, inhibits essential enzymes, or interferes with other vital bacterial or fungal processes. researchgate.net

The following table outlines potential biological targets for future investigation.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | EGFR, VEGFR, GSK-3β | Cancer, Inflammation, Diabetes |

| Sirtuins | SIRT1, SIRT2 | Cancer, Neurodegenerative Diseases |

| Bacterial Enzymes | DNA gyrase, Dihydropteroate synthase | Infectious Diseases |

| Fungal Enzymes | Ergosterol biosynthesis enzymes | Infectious Diseases |

| Tyrosinase | Mushroom and Human Tyrosinase | Hyperpigmentation Disorders |

Potential for Translational Research and Therapeutic Application Development

While basic research is essential, the ultimate goal is to translate these findings into tangible therapeutic applications. The diverse biological activities associated with the hydantoin scaffold suggest a broad therapeutic potential for this compound and its derivatives.

Key Areas for Translational Research: